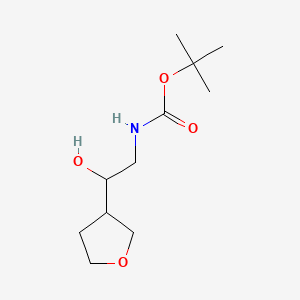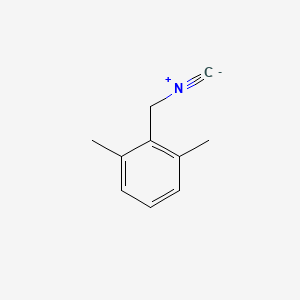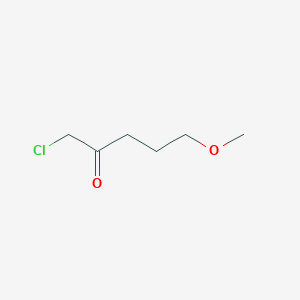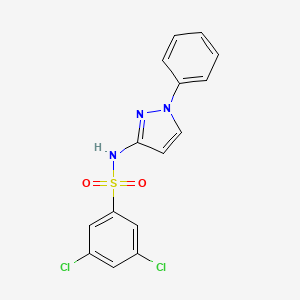
3,5-dichloro-N-(1-phenyl-1H-pyrazol-3-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-N-(1-phenyl-1H-pyrazol-3-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of chlorine atoms and a sulfonamide group further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(1-phenyl-1H-pyrazol-3-yl)benzene-1-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Sulfonamide Formation: The final step involves the reaction of the chlorinated benzene derivative with a sulfonamide precursor, such as sulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(1-phenyl-1H-pyrazol-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The sulfonamide group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substituted Derivatives: Products with different functional groups replacing the chlorine atoms.
Oxidized or Reduced Forms: Various oxidation states of the compound.
Coupled Products: More complex molecules formed through coupling reactions.
Scientific Research Applications
3,5-dichloro-N-(1-phenyl-1H-pyrazol-3-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Biological Research: The compound is used to investigate enzyme inhibition and protein binding interactions.
Industrial Applications: It can be utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(1-phenyl-1H-pyrazol-3-yl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial dihydropteroate synthase, leading to enzyme inhibition and antimicrobial effects. Additionally, the pyrazole ring can interact with various proteins, affecting their function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,5-dichloro-N-(1-phenyl-1H-pyrazol-5-yl)benzene-1-sulfonamide: Similar structure but with the pyrazole ring attached at a different position.
3,5-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)benzene-1-sulfonamide: Another positional isomer with different biological activity.
3,5-dichloro-N-(1-phenyl-1H-pyrazol-2-yl)benzene-1-sulfonamide: Positional isomer with distinct chemical properties.
Uniqueness
The unique combination of the pyrazole ring, chlorine atoms, and sulfonamide group in 3,5-dichloro-N-(1-phenyl-1H-pyrazol-3-yl)benzene-1-sulfonamide provides it with specific chemical reactivity and potential biological activity that distinguishes it from its isomers and other similar compounds.
Properties
Molecular Formula |
C15H11Cl2N3O2S |
|---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
3,5-dichloro-N-(1-phenylpyrazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H11Cl2N3O2S/c16-11-8-12(17)10-14(9-11)23(21,22)19-15-6-7-20(18-15)13-4-2-1-3-5-13/h1-10H,(H,18,19) |
InChI Key |
AVWVINPMEHFEND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


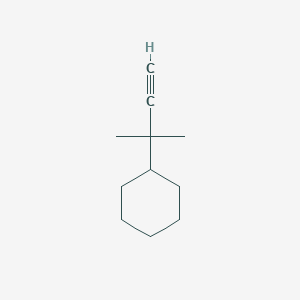

![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine-2,3-dione,cis](/img/structure/B13587076.png)
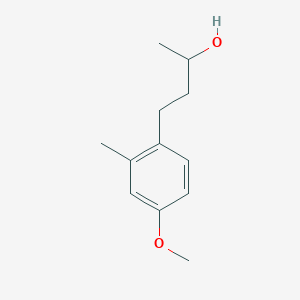

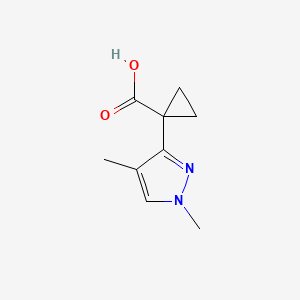
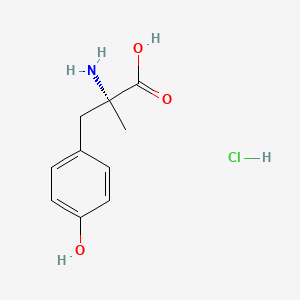

![1-Azaspiro[4.4]nonan-3-ol](/img/structure/B13587113.png)
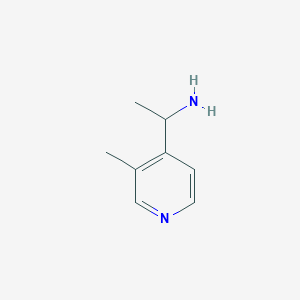
![5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13587125.png)
